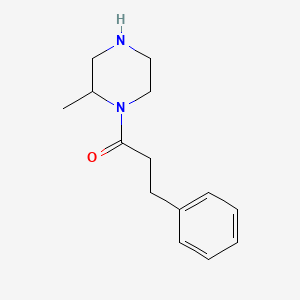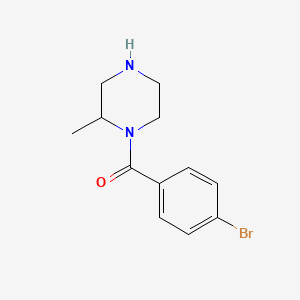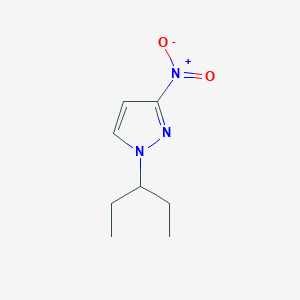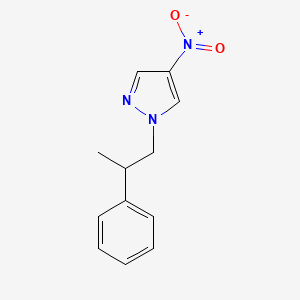
1-Hexyl-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-2-methylpiperazine (HMP) is a piperazine compound that has been studied intensively for its potential use in various fields of research and industry. It has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring with a hexyl group and a methyl group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
Piperazine derivatives, including this compound, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more . These methods have been reported in recent literature .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a distinctive amine odor . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1-Hexyl-2-methylpiperazine has been extensively studied in scientific research for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a reactant in the synthesis of drugs, agrochemicals, and other compounds. It has also been used as a solvent for the synthesis of polymers, surfactants, and other materials. This compound has also been studied for its potential applications as an antimicrobial agent, a corrosion inhibitor, and an antioxidant.
Mechanism of Action
Target of Action
The primary targets of 1-Hexyl-2-methylpiperazine are currently unknown. Piperazine derivatives, which include this compound, are known to exhibit a wide range of biological and pharmaceutical activities . .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound may have diverse molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Advantages and Limitations for Lab Experiments
1-Hexyl-2-methylpiperazine is a relatively stable compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be obtained from a variety of sources. However, this compound is a volatile compound, and it can be easily degraded by light and heat. Therefore, it is important to store it in a cool, dark place. In addition, it is important to use the proper safety precautions when handling this compound in the laboratory, as it can be toxic if inhaled or ingested.
Future Directions
1-Hexyl-2-methylpiperazine has a wide range of potential applications in the pharmaceutical and agrochemical industries. Future research should focus on further exploring its potential applications, such as its potential use as an antimicrobial agent, a corrosion inhibitor, and an antioxidant. In addition, further research should be conducted to explore its potential effects on the body, such as its potential anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, further research should be conducted to explore its potential therapeutic applications, such as its potential use in the treatment of diabetes and obesity.
Synthesis Methods
1-Hexyl-2-methylpiperazine can be synthesized through a variety of methods, such as the reaction of 2-methylpiperazine with 1-hexanol or the reaction of 1-hexyl-2-methylpiperidine with formaldehyde. The reaction of 2-methylpiperazine with 1-hexanol is a simple and efficient method for the synthesis of this compound. The reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, at temperatures of 80-100 °C. The reaction is usually complete within 1-2 hours.
Safety and Hazards
According to the safety data sheet, 1-Hexyl-2-methylpiperazine is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-hexyl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-4-5-6-8-13-9-7-12-10-11(13)2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGSMSKYZMJSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)



![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)


![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)